molecular formula C13H15N3OS2 B2491193 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448133-21-8

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2491193
CAS No.: 1448133-21-8
M. Wt: 293.4
InChI Key: RQUYGBRRMYPGQG-UHFFFAOYSA-N
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Description

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (CAS 1448137-77-6) is a chemical compound with a molecular formula of C20H19N5OS2 and a molecular weight of 409.5 g/mol . Its structure is defined by a hybrid heterocyclic system, incorporating a thiophene ring linked to a thiazole core, which is in turn connected to a piperazine moiety via a ketone functional group . Piperazine-based structures are recognized for their significant versatility and wide application across multiple therapeutic areas in medicinal chemistry research . The specific thiophene-thiazole-piperazine architecture of this compound suggests potential as a valuable intermediate or scaffold in drug discovery efforts, particularly for the synthesis and exploration of novel bioactive molecules . Researchers are investigating this and related compounds to build structure-activity relationships (SAR), which are crucial for optimizing potency and improving selectivity against biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-10(17)15-3-5-16(6-4-15)13-14-12(9-19-13)11-2-7-18-8-11/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYGBRRMYPGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The piperazine moiety is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone has shown potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Notable applications include:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainActivity Level
Staphylococcus aureusPotent
Escherichia coliModerate
Pseudomonas aeruginosaLow to Moderate

Studies have indicated that derivatives of thiophene and thiazole possess notable antimicrobial properties, making this compound a candidate for further development in antibiotic therapies.

Anticancer Research

Preliminary studies suggest that this compound may have anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic proteins. The compound's ability to interact with cellular targets makes it a potential lead in cancer drug development .

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction of thiazole derivatives with neural receptors could lead to advancements in neuropharmacology .

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Through cyclization reactions involving thiourea and α-haloketones.
  • Piperazine Introduction : Via nucleophilic substitution reactions.
  • Final Product Formation : The final product is obtained by optimizing reaction conditions for yield improvement and process safety.

Mechanism of Action

The mechanism of action of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Target Compound:
  • Core : Piperazine-thiazole-thiophene backbone.
  • Substituents: Thiophen-3-yl (position 4 of thiazole), ethanone (piperazine N-linked).
Analogs:

Benzothiazole-Piperazine-Triazole Derivatives (5i–5l, ): Substituents: Benzo[d]thiazole at piperazine, triazole-thioether/indole-dione side chains. Key Data: Molecular weights (490–593 Da), C/N content (54–60% C, 19–22% N). Synthesis: Multi-step reactions involving triazole formation and piperazine-ethanone coupling .

Thiazolyl-Hydrazinyl Urea Derivatives (11a–o, ): Substituents: Aryl urea groups, hydrazinyl-ethanone-piperazine-thiazole backbone. Key Data: ESI-MS m/z 466–602 [M+H]+, yields >83%. Synthesis: Hydrazine-urea coupling with thiazole intermediates .

Tetrazole-Piperazine Derivatives (22–28, ; 13a–g, ) :

  • Substituents : Tetrazole-aryl groups, allyl/piperidinyl side chains.
  • Key Data : IR/NMR-confirmed structures, yields 40–88%.
  • Synthesis : Tetrazole cyclization followed by chloroacetylation and piperidine coupling .

Thiophene/Thiazole Hybrids (Compound 22, ; ) :

  • Substituents : Thiophen-3-yl (), tetrazole-fluorophenyl ().
  • Key Data : Melting point 103°C (), ChemSpider ID 900013-16-3 ().
  • Synthesis : Multi-component coupling with azetidine/piperazine intermediates .

Pharmacological Activities

Anticancer Activity:
  • Target Compound : Structural similarity to 5i–5l suggests possible antiproliferative activity, though direct evidence is lacking.
Enzyme Inhibition:
  • CYP51 Inhibitors (): Pyridine-piperazine derivatives (e.g., UDO) inhibit Trypanosoma cruzi CYP51, comparable to posaconazole. The thiophene-thiazole motif in the target compound may mimic pyridine’s π-π interactions .
  • Urea Derivatives (11a–o) : Designed as kinase/enzyme inhibitors; electron-withdrawing groups (e.g., -CF₃) enhance potency .
Antipsychotic Activity:
  • Biphenyl-Piperazine Derivatives () : QSAR models link QPlogBB (brain/blood partition) and electron affinity (EA) to antidopaminergic activity. The target compound’s thiophene-thiazole system may modulate similar properties .

Physicochemical Properties

Compound Class Molecular Weight (Da) LogP (Predicted) Key Functional Groups Bioactivity Reference
Target Compound ~350–400 ~2.5–3.5 Thiophene, thiazole, ethanone Inferred enzyme inhibition
Benzothiazole-Triazole (5i) 593.17 3.8 Triazole-thioether, benzothiazole Anticancer
Urea-Hydrazinyl (11k) 568.2 4.1 -CF₃, urea Kinase inhibition
Tetrazole-Piperazine (13a–g) 450–500 2.0–2.8 Tetrazole, allyl Antipsychotic (QSAR)

Key Differentiators and Implications

Thiophene vs.

Ethanone vs. Urea/Hydrazine: The ethanone group may enhance metabolic stability over hydrazine-based derivatives (e.g., 11a–o), which are prone to hydrolysis .

Substituent Effects: Electron-deficient groups (e.g., -Cl, -CF₃) in analogs correlate with enhanced enzyme affinity, suggesting that modifying the thiophene ring (e.g., adding -NO₂) could optimize the target compound’s activity .

Biological Activity

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a thiazole ring, thiophene moiety, and piperazine group, which suggests diverse biological interactions. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OS2C_{19}H_{19}N_{3}OS_{2}, with a molecular weight of approximately 369.5 g/mol. The compound's structure is characterized by:

  • Thiazole Ring : Known for its ability to interact with various biological targets.
  • Piperazine Moiety : Often associated with psychoactive and antimicrobial properties.
  • Thiophene Substitution : Enhances the compound's reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiophene and thiazole possess notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusPotent
Escherichia coliModerate
Pseudomonas aeruginosaLow to Moderate

In vitro studies suggest that this compound may inhibit growth in Gram-positive bacteria effectively, potentially due to its structural components that facilitate interaction with bacterial cell walls or metabolic pathways .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In particular, thiazole derivatives have been shown to target specific enzymes and receptors involved in cancer progression. For example, studies on related compounds indicate their ability to inhibit cell proliferation in human lung tumor cell lines (A549), suggesting that this compound could exhibit similar effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as:

  • Enzyme Inhibition : Targeting enzymes involved in DNA replication or metabolic pathways.
  • Receptor Modulation : Altering the activity of receptors associated with disease processes.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Thiophene Derivatives : A study demonstrated that thiophene derivatives exhibited antiviral activity against Ebola virus pseudotypes, highlighting the importance of specific substituents in maintaining efficacy .
  • Antibacterial Evaluation : Another research project synthesized various piperazine derivatives and evaluated their antibacterial properties against multiple strains, finding significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic protocols for 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiazole core via cyclization of thioamide precursors with α-haloketones. For example, thiophene-3-carboxamide derivatives can react with bromoacetone under reflux conditions .
  • Step 2: Coupling the thiazole moiety with a piperazine ring. This often employs nucleophilic substitution or condensation reactions, using reagents like phenyl isothiocyanate in pyridine .
  • Step 3: Introduction of the ethanone group via acylation, using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) .
    Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
    Characterization: NMR (¹H/¹³C), IR (to confirm carbonyl groups), and MS for molecular weight validation .

Basic: How is the molecular structure of this compound validated?

Answer:
Structural confirmation relies on:

  • X-ray crystallography: Resolves bond lengths, angles, and stereochemistry (e.g., monoclinic crystal systems with space group P21/c observed in related compounds) .
  • Spectroscopic techniques:
    • ¹H NMR: Peaks at δ 2.1–2.5 ppm for piperazine protons, δ 6.8–7.5 ppm for thiophene/thiazole aromatic protons .
    • IR: Strong absorption at ~1680–1700 cm⁻¹ for the ketone carbonyl group .
  • Mass spectrometry: Molecular ion peaks (e.g., m/z 380.84 for analogous structures) confirm the molecular formula .

Advanced: How can researchers address low yields during the coupling of thiazole and piperazine moieties?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing reaction conditions:
    • Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .
    • Catalysts: Use of p-toluenesulfonic acid (PTSA) or DMAP to accelerate coupling .
  • Temperature control: Reflux at 80–100°C for 6–12 hours improves reaction efficiency .
  • Intermediate purification: Pre-purification of thiazole intermediates via column chromatography reduces impurities .

Advanced: What methodologies are used to evaluate the compound’s biological activity?

Answer:

  • In vitro assays:
    • Antimicrobial activity: Broth microdilution (MIC/MBC) against S. aureus or E. coli .
    • Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Molecular docking: Predicts binding affinity to targets like E. coli DNA gyrase or human topoisomerase II .
  • ADME studies: HPLC-based solubility and metabolic stability tests in liver microsomes .

Advanced: How can structural modifications enhance this compound’s pharmacological profile?

Answer:

  • Functional group substitutions:
    • Replace the ethanone group with a hydroxyl or amino moiety to improve solubility (e.g., via borane-THF reduction) .
    • Introduce electron-withdrawing groups (e.g., -Cl or -CF₃) on the thiophene ring to enhance binding to hydrophobic enzyme pockets .
  • Heterocyclic hybridization: Fuse with pyrazole or triazole rings to exploit dual-target inhibition (e.g., COX-2 and 5-LOX pathways) .
  • Prodrug design: Acetylate hydroxyl groups to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound purity: Verify via HPLC (>95% purity) and elemental analysis .
  • Structural confirmation: Re-analyze using single-crystal XRD to rule out polymorphic differences .
  • Biological models: Compare activity across multiple cell lines or bacterial strains to identify selectivity .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • pH stability studies: Conduct accelerated degradation tests in buffers (pH 1–10) monitored by UV-Vis spectroscopy .
  • Light sensitivity: Store in amber vials if UV spectra indicate photodegradation (λmax ~270–300 nm) .
  • Formulation: Encapsulate in liposomes or cyclodextrins to protect against hydrolysis .

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